molecular formula C10H16N2O B1454652 1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopentan-1-ol CAS No. 1494735-07-7

1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopentan-1-ol

Cat. No.: B1454652
CAS No.: 1494735-07-7
M. Wt: 180.25 g/mol
InChI Key: SZLQIZFCPSSSIK-UHFFFAOYSA-N
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Description

1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopentan-1-ol is a compound that features a cyclopentane ring substituted with a hydroxyl group and a 2-methyl-1H-imidazol-1-ylmethyl group. The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, which is known for its broad range of chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopentan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-1H-imidazole with cyclopentanone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopentan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopentan-1-ol has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases.

    Industry: Used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-methylimidazol-1-yl)methyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-9-11-6-7-12(9)8-10(13)4-2-3-5-10/h6-7,13H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLQIZFCPSSSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2(CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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